2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
The compound “2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule. It contains a pyridin-2-yl group, which is a common moiety in medicinal chemistry due to its wide range of pharmacological activities . The compound also contains a phenoxy group, which is a derivative of phenol and is often found in various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities . Another study reported the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Mechanism of Action
Target of Action
The primary target of this compound is the collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are the main structural proteins in the extracellular matrix of various tissues. By targeting these enzymes, the compound can influence the production and stability of collagen .
Mode of Action
The compound interacts with its targets by inhibiting the activity of collagen prolyl 4-hydroxylases . This inhibition results in a decrease in the production of collagen, thereby affecting the structure and function of tissues where collagen is a key component .
Biochemical Pathways
The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylases, it disrupts the normal formation of collagen molecules . This leads to a decrease in collagen production and can have downstream effects on tissue structure and function .
Result of Action
The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound has potent anti-fibrotic activities .
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide in lab experiments include its anti-inflammatory and anti-cancer properties. However, one limitation of using this compound is its potential effect on the acid-base balance in the body. Careful monitoring of the pH levels in the body is required when using this compound in lab experiments.
Future Directions
There are many future directions for research on 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties. Additionally, this compound could be studied for its potential use in the treatment of cardiovascular diseases. Further research is also needed to fully understand the effect of this compound on the acid-base balance in the body.
Synthesis Methods
The synthesis method for 2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-nitrophenol with 2-mercaptoethanol to form 4-nitrophenylthioethanol. This intermediate is then reacted with 2-bromoethanol to form 4-nitrophenylthioethyl ether. The final step involves the reaction of this intermediate with 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethylamine and 2-chloroacetyl chloride to form the desired compound.
Scientific Research Applications
2-(4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential use in scientific research applications. This compound has been found to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases.
properties
IUPAC Name |
2-[4-[2-(2-pyridin-2-ylimidazol-1-yl)ethylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c19-17(24)13-27-14-4-6-15(7-5-14)28(25,26)22-10-12-23-11-9-21-18(23)16-3-1-2-8-20-16/h1-9,11,22H,10,12-13H2,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCIVZSCXHJLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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